

# LMK-235 comparison with RGFP966 HDAC inhibition

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Lmk-235

CAS No.: 1418033-25-6

Cat. No.: S548546

Get Quote

## Inhibitor Profile and Selectivity

The table below summarizes the core characteristics and selectivity of each compound.

| Feature             | LMK-235                                                                                                                                       | RGFP966                                                                                                                                                                |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Target      | Class IIa HDACs [1] [2] [3]                                                                                                                   | Class I HDAC3 [4] [5]                                                                                                                                                  |
| Selectivity (IC50)  | HDAC5: <b>4.2 nM</b> ; HDAC4: <b>11.9 nM</b> [3]                                                                                              | HDAC3: <b>80 nM</b> ; >200-fold selectivity over other HDACs [5]                                                                                                       |
| Chemical Class      | Hydroxamate [6]                                                                                                                               | Not specified in search results                                                                                                                                        |
| Key Known Mechanism | Inhibits HDAC4/5, increasing histone acetylation (e.g., Acetyl-H3); linked to inhibition of the LSD1-NF-κB and LSD1-Smad2/3 pathways [1] [6]. | Inhibits HDAC3, attenuating NF-κB p65 transcriptional activity without directly affecting its acetylation status; increases acetylation of histones H3 and H4 [4] [5]. |

## Biological Effects & Experimental Data

This table contrasts the observed biological effects and typical experimental conditions for each inhibitor.

| Aspect | LMK-235 | RGFP966 |
|--------|---------|---------|
|--------|---------|---------|

| **Cellular Phenotypes** | - **Apoptosis**: Induces caspase-dependent apoptosis in cancer cells [1].

- **Differentiation/Markers**: Increases chromogranin and somatostatin receptor 2 (SSTR2) expression in neuroendocrine tumor cells [1].
- **Neuroprotection**: Promotes neurite outgrowth and protects dopaminergic neurons from toxins [2].
- **Anti-fibrosis & Anti-inflammation**: Ameliorates inflammation and fibrosis in a myocardial infarction model [6]. | - **Apoptosis**: Induces apoptosis in cancer cells; associated with DNA damage and impaired S-phase progression [5].
- **Gene Expression**: Robustly downregulates pro-inflammatory and upregulates anti-inflammatory gene expression [4].
- **No Neurite Growth**: Does not significantly affect neurite outgrowth in a neurodevelopmental model [2]. | | **Typical In Vitro Concentration** | Varies by cell line and assay; examples include **0.55 - 2.96  $\mu\text{M}$**  for cytotoxicity (IC50) [1], and **1.0  $\mu\text{M}$**  used in mechanistic studies [6]. | Varies by cell line and assay; examples include  **$\sim 10 \mu\text{M}$**  used in cell proliferation/death studies [5], and  **$\leq 2 \mu\text{M}$**  effective for reducing clonogenicity in other models [5]. | | **Reported In Vivo Dosing** | **5 mg/kg/day** (intraperitoneal, rat myocardial infarction model) [6]. | Not specified in the provided search results. |

## Overview of Experimental Workflows

To help you design your own experiments, here are simplified workflows for assessing the core activity of these inhibitors, based on the methodologies from the search results.



[Click to download full resolution via product page](#)

## Research Applications and Context

- **LMK-235 in Cancer and Beyond:** While its potent anti-proliferative and pro-apoptotic effects in cancers like pancreatic neuroendocrine tumors make it a promising anti-cancer agent [1], recent research highlights its potential in non-oncological contexts. Studies show efficacy in **cardiovascular disease** by improving cardiac function post-myocardial infarction [6], and in **neurodegenerative models** like Parkinson's disease, where it promotes neuroprotection and neurite outgrowth [2]. Its mechanism may involve inhibiting LSD1 and modulating BMP-Smad signaling [2] [6].
- **RGFP966 in Oncology and Inflammation:** This inhibitor's key application lies in its potent anti-inflammatory effects, achieved by selectively inhibiting HDAC3 and subsequently attenuating NF-κB-driven transcription of pro-inflammatory genes [4]. It also demonstrates efficacy in cancer models, inducing apoptosis and DNA damage in lymphoma cells [5]. Unlike **LMK-235**, one study reported it did not significantly promote neurite outgrowth [2], suggesting distinct functional outcomes.

## Key Considerations for Researchers

When deciding between these inhibitors for a project, consider the following:

- **Target-Driven Selection:** Your biological question should guide the choice. For investigating **Class Ila HDAC (HDAC4/5)** biology, **LMK-235** is the appropriate tool. For **HDAC3-specific** mechanisms, RGFP966 is the selective choice [3] [5].
- **Disease Context Matters:** **LMK-235** appears to have broader reported utility in non-cancerous disease models like cardiac fibrosis and neuroprotection [2] [6]. RGFP966 has strong supporting data in inflammatory disease models and hematological cancers [4] [5].
- **Experimental Confirmation is Crucial:** Always include a functional readout of target engagement in your system. For **LMK-235**, this could be a rise in acetylated Histone H3 [1]; for RGFP966, it could be a reduction in NF- $\kappa$ B transcriptional activity or increased histone acetylation [4] [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Pharmacological Inhibition of Class IIA HDACs by LMK ... [pmc.ncbi.nlm.nih.gov]
2. LMK235, a small molecule inhibitor of HDAC4/5, protects ... [sciencedirect.com]
3. LMK-235 | HDAC inhibitor | Mechanism | Concentration [selleckchem.com]
4. HDAC 3-selective inhibitor RGFP966 demonstrates anti- ... [pmc.ncbi.nlm.nih.gov]
5. RGFP966 | HDAC inhibitors/activators inhibitor | Mechanism [selleckchem.com]
6. LMK235 ameliorates inflammation and fibrosis after ... [nature.com]

To cite this document: Smolecule. [LMK-235 comparison with RGFP966 HDAC inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548546#lmk-235-comparison-with-rgfp966-hdac-inhibition>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)